molecular formula C14H12BrCl2N3O B2740377 4-bromo-1-{[1-(2,4-dichlorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole CAS No. 2415632-40-3

4-bromo-1-{[1-(2,4-dichlorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole

Cat. No.: B2740377
CAS No.: 2415632-40-3
M. Wt: 389.07
InChI Key: PZAHDOCYNPMWIN-UHFFFAOYSA-N
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Description

4-bromo-1-{[1-(2,4-dichlorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole is a complex organic compound that features a pyrazole ring substituted with a bromine atom and a 2,4-dichlorobenzoyl azetidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-{[1-(2,4-dichlorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone.

    Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Azetidinyl Substitution: The azetidinyl moiety is introduced through a nucleophilic substitution reaction involving 2,4-dichlorobenzoyl chloride and an azetidine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.

    Reduction: Reduction reactions can target the bromine atom or the carbonyl group in the 2,4-dichlorobenzoyl moiety.

    Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the brominated pyrazole or the carbonyl group.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology and Medicine

In medicinal chemistry, 4-bromo-1-{[1-(2,4-dichlorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-bromo-1-{[1-(2,4-dichlorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1-methyl-1H-pyrazole: A simpler analog with a methyl group instead of the azetidinyl moiety.

    4-bromo-1,2-dimethoxybenzene: Another brominated compound with different substituents.

Uniqueness

The uniqueness of 4-bromo-1-{[1-(2,4-dichlorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole lies in its combination of a brominated pyrazole ring and a 2,4-dichlorobenzoyl azetidinyl moiety, which imparts distinct chemical and biological properties not found in simpler analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

4-bromo-1-{[1-(2,4-dichlorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, focusing on its pharmacological implications.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring : The pyrazole core is synthesized through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Introduction of the Azetidine Moiety : The azetidine ring is formed via cyclization reactions involving suitable precursors.
  • Substitution Reactions : The bromine and dichlorobenzoyl groups are introduced through electrophilic aromatic substitution or nucleophilic substitution methods.

Biological Activities

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial Properties : Studies have shown that pyrazole compounds can inhibit the growth of various bacterial strains and fungi. For instance, a review highlighted the antimicrobial efficacy of related pyrazoles against pathogens like Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects : Pyrazole derivatives have been reported to possess anti-inflammatory properties. For example, compounds similar to this compound have demonstrated inhibition of pro-inflammatory cytokines in vitro .
  • Anticancer Activity : Recent studies suggest that pyrazoles may inhibit cancer cell proliferation. The compound's ability to induce apoptosis in cancer cell lines has been documented, making it a candidate for further anticancer research .

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Enzyme Inhibition : Many pyrazoles act as inhibitors of key enzymes involved in inflammatory pathways or cancer cell signaling.
  • Receptor Modulation : Interaction with specific receptors (e.g., cyclooxygenase enzymes) may mediate the anti-inflammatory effects observed in preclinical studies .

Case Studies

Several studies have explored the biological effects of similar pyrazole compounds:

  • Antimicrobial Study : A study evaluated the antimicrobial activity of a series of pyrazoles against Candida albicans, demonstrating significant inhibition at low concentrations .
  • Anti-inflammatory Research : Another research focused on the anti-inflammatory effects of pyrazoles in animal models of arthritis, showing reduced swelling and pain responses .
  • Cancer Cell Line Study : A recent investigation assessed the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines, indicating a dose-dependent reduction in cell viability .

Data Summary

Biological ActivityObservationReference
AntimicrobialEffective against S. aureus and E. coli
Anti-inflammatoryInhibits pro-inflammatory cytokines
AnticancerInduces apoptosis in cancer cells

Properties

IUPAC Name

[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-(2,4-dichlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrCl2N3O/c15-10-4-18-20(8-10)7-9-5-19(6-9)14(21)12-2-1-11(16)3-13(12)17/h1-4,8-9H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZAHDOCYNPMWIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=C(C=C(C=C2)Cl)Cl)CN3C=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrCl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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